D-Galactose

Beschreibung

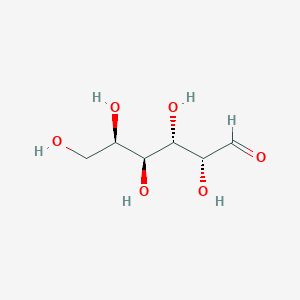

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-SVZMEOIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015860 | |

| Record name | D-Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | D-Galactose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13690 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | D-Galactose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13690 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10257-28-0, 59-23-4 | |

| Record name | D-Galactopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10257-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Galactopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Galactose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Galactose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Significance of D Galactose in Advanced Systems Biology

Metabolic Role of D-galactose as a Substrate for Energy Pathways

This compound serves as an important energy-providing nutrient for many organisms. lmdb.cachemicalbook.com Its primary metabolic fate is its conversion into glucose, which can then enter glycolysis to generate ATP. This conversion is predominantly accomplished through the highly conserved Leloir pathway. wikipedia.orgthemedicalbiochemistrypage.org

The Leloir pathway involves a series of enzymatic reactions that transform this compound into glucose-1-phosphate. themedicalbiochemistrypage.org The key enzymes in this pathway are galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE). wikipedia.orgwikipedia.org Initially, β-D-galactose is converted to its α-D-galactose anomer by galactose mutarotase (B13386317) (GALM), as only the α-form can enter the pathway. themedicalbiochemistrypage.org Subsequently, GALK phosphorylates α-D-galactose to galactose-1-phosphate. themedicalbiochemistrypage.orgwikipedia.org GALT then catalyzes the transfer of a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate. themedicalbiochemistrypage.orgwikipedia.org Finally, GALE interconverts UDP-galactose and UDP-glucose, ensuring a continuous supply of UDP-glucose for the GALT reaction. themedicalbiochemistrypage.orgwikipedia.org The resulting glucose-1-phosphate can then be isomerized to glucose-6-phosphate and enter glycolysis. taylorandfrancis.com

While the Leloir pathway is the principal route for galactose catabolism, alternative pathways, such as the De Ley-Doudoroff pathway, exist in some species. chemicalbook.comwikipedia.org In humans, under normal conditions, these alternative pathways metabolize only minor amounts of galactose. themedicalbiochemistrypage.org However, the use of galactose as a carbon source in bioprocessing has been shown to offer advantages, such as reduced lactate (B86563) and ammonia (B1221849) accumulation, leading to increased yields of target proteins. pfanstiehl.com

Key Enzymes of the Leloir Pathway

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Galactose Mutarotase | GALM | Converts β-D-galactose to α-D-galactose. | themedicalbiochemistrypage.org |

| Galactokinase | GALK | Phosphorylates α-D-galactose to galactose-1-phosphate. | themedicalbiochemistrypage.orgwikipedia.org |

| Galactose-1-Phosphate Uridylyltransferase | GALT | Converts galactose-1-phosphate to UDP-galactose. | themedicalbiochemistrypage.orgwikipedia.org |

| UDP-galactose 4'-epimerase | GALE | Recycles UDP-galactose to UDP-glucose. | themedicalbiochemistrypage.orgwikipedia.org |

Structural Contribution of this compound to Complex Glycoconjugates

Beyond its role in energy metabolism, this compound is a crucial structural component of various complex glycoconjugates, including glycoproteins, glycolipids, and proteoglycans. wikipedia.orgpfanstiehl.com These molecules are integral to cell structure and function. This compound is found in N- and O-linked glycans, which are carbohydrate chains attached to proteins. labinsights.nl These glycan structures can influence the folding, stability, and trafficking of the proteins to which they are attached. nih.gov

Glycolipids, which are lipids with attached carbohydrate chains, also frequently contain this compound. pfanstiehl.com For instance, cerebrosides and gangliosides, important components of nerve cell membranes, contain this compound. lmdb.cahmdb.ca In fact, this compound is sometimes referred to as "brain sugar" due to its presence in glycoproteins within nerve tissue. wikipedia.org The monosaccharides in glycosphingolipids are primarily D-glucose, this compound, N-acetylglucosamine, N-acetylgalactosamine, fucose, and sialic acid. labinsights.nl

Furthermore, this compound is a constituent of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides that are the major carbohydrate component of proteoglycans. labinsights.nl These molecules are abundant in the extracellular matrix and play roles in cell adhesion and signaling. The specific arrangement and linkages of this compound within these complex structures contribute to a vast diversity of glycan epitopes, forming a "sugar code" that mediates a wide range of biological recognition events. mdpi.com

Examples of Glycoconjugates Containing this compound

| Glycoconjugate Class | Specific Example | Function | Reference |

|---|---|---|---|

| Glycoproteins | N- and O-linked glycans | Protein folding, stability, and trafficking | labinsights.nlnih.gov |

| Glycolipids | Cerebrosides | Component of nerve cell membranes | lmdb.cahmdb.ca |

| Gangliosides | lmdb.cahmdb.ca | ||

| Proteoglycans | Glycosaminoglycans (GAGs) | Component of the extracellular matrix, cell adhesion | labinsights.nl |

This compound as a Signaling Molecule in Cellular and Intercellular Interactions

The terminal galactose residues on glycoconjugates serve as recognition sites for a class of carbohydrate-binding proteins called lectins. wikipedia.orgscielo.br This interaction between galactose and lectins is fundamental to a multitude of cellular and intercellular signaling events. wikipedia.org

Galactose-binding lectins can mediate cell-cell adhesion, a critical process in tissue formation and immune responses. wikipedia.org For example, selectins, a family of lectins found on the surface of endothelial cells and leukocytes, recognize specific galactose-containing structures on opposing cells, facilitating the initial steps of leukocyte rolling and extravasation during inflammation.

Furthermore, the recognition of galactose residues is important for the clearance of certain glycoproteins from the bloodstream. Asialoglycoprotein receptors on the surface of liver cells specifically bind to and internalize glycoproteins that have exposed terminal galactose residues, a process that helps regulate the levels of these proteins in circulation. wikipedia.org In the context of the immune system, galactose-containing antigens on the surface of red blood cells determine the ABO blood group system. wikipedia.org

The interaction of galactose with signaling proteins can also trigger intracellular cascades. In yeast, the presence of galactose induces a conformational change in the Gal3p protein, which then interacts with the Gal80p repressor protein. pnas.org This interaction leads to the derepression of the GAL genes, which encode the enzymes of the Leloir pathway, demonstrating a direct link between the presence of galactose and the regulation of its own metabolism at the genetic level. pnas.org This signaling role highlights the sophisticated mechanisms by which cells can sense and respond to the availability of specific nutrients.

D Galactose Metabolic Pathways and Enzymatic Regulation

The Leloir Pathway: A Primary Route for D-galactose Catabolism

The Leloir pathway is the main catabolic route for this compound, converting it into a form that can enter glycolysis. wikipedia.orgtaylorandfrancis.com This pathway involves a series of four key enzymatic reactions. eyewiki.orguniprot.org

Galactose Mutarotase (B13386317) (GALM)-Mediated Anomerization of this compound

The first step in the Leloir pathway is the conversion of β-D-galactose to its α-D-galactose anomer. wikipedia.orgwikipedia.org This reaction is catalyzed by the enzyme galactose mutarotase (GALM), also known as aldose 1-epimerase. uniprot.orgoup.comoup.com This anomerization is crucial because the subsequent enzyme in the pathway, galactokinase, is specific for the α-anomer of this compound. oup.comoup.com GALM ensures a sufficient supply of α-D-galactose for the next step of the pathway. uniprot.org While this conversion can occur spontaneously, GALM significantly accelerates the rate of this interconversion. oup.comoup.com In addition to this compound, GALM can also act on other sugars like D-glucose, though it shows a preference for galactose. uniprot.orgru.nl

Galactokinase (GALK)-Dependent Phosphorylation of this compound to Galactose-1-Phosphate

Once in its α-D-anomeric form, this compound is phosphorylated by galactokinase (GALK) to produce galactose-1-phosphate (Gal-1-P). wikipedia.orgnih.gov This reaction utilizes one molecule of ATP as the phosphate (B84403) donor. wikipedia.org GALK catalyzes the first committed step in galactose catabolism and is a cytosolic enzyme found in a wide range of organisms. wikipedia.orgnih.govresearchgate.net The product, Gal-1-P, is the substrate for the next enzyme in the Leloir pathway. researchgate.net Human galactokinase can also phosphorylate derivatives of this compound, such as 2-deoxy-D-galactose. wikipedia.org

Galactose-1-Phosphate Uridylyltransferase (GALT)-Catalyzed Uridylyl Transfer

The third step of the Leloir pathway is catalyzed by galactose-1-phosphate uridylyltransferase (GALT). eyewiki.org This enzyme facilitates the transfer of a UMP group from UDP-glucose to galactose-1-phosphate, resulting in the formation of UDP-galactose and glucose-1-phosphate. eyewiki.orgnih.gov The reaction mechanism is a "ping-pong" or double displacement mechanism, where the enzyme reacts with UDP-glucose to form a covalent uridylyl-enzyme intermediate (UMP-enzyme) and releases glucose-1-phosphate. nih.gov This intermediate then reacts with galactose-1-phosphate to produce UDP-galactose and regenerate the free enzyme. thesgc.org Histidine at position 166 in the active site of E. coli GALT plays a crucial role as a nucleophile in this process. nih.gov

UDP-Galactose 4'-Epimerase (GALE)-Mediated Interconversion of UDP-Sugars

The final enzyme of the Leloir pathway is UDP-galactose 4'-epimerase (GALE). eyewiki.orgnih.gov GALE catalyzes the reversible interconversion of UDP-galactose and UDP-glucose. nih.govwikigenes.org This reaction is essential for two main reasons: it regenerates UDP-glucose, which is required for the GALT-catalyzed step to continue, and it provides a means to synthesize UDP-galactose from glucose when dietary galactose is limited. wikipedia.orgnih.gov In humans and other metazoans, GALE also catalyzes the interconversion of UDP-N-acetylgalactosamine (UDP-GalNAc) and UDP-N-acetylglucosamine (UDP-GlcNAc), which are vital substrates for the synthesis of glycoproteins and glycolipids. nih.govnih.govoup.comemory.edu

| Enzyme | Abbreviation | Function in Leloir Pathway | Substrate(s) | Product(s) |

| Galactose Mutarotase | GALM | Anomerization | β-D-galactose | α-D-galactose |

| Galactokinase | GALK | Phosphorylation | α-D-galactose, ATP | Galactose-1-phosphate, ADP |

| Galactose-1-Phosphate Uridylyltransferase | GALT | Uridylyl Transfer | Galactose-1-phosphate, UDP-glucose | UDP-galactose, Glucose-1-phosphate |

| UDP-Galactose 4'-Epimerase | GALE | Epimerization | UDP-galactose | UDP-glucose |

Alternative this compound Metabolic Pathways and Metabolite Formation

When the Leloir pathway is compromised, or when there is an excess of galactose, alternative metabolic pathways become more active. One such significant pathway involves the reduction of galactose to galactitol. ru.nl

Aldose Reductase Pathway and Galactitol Biosynthesis

Aldose reductase, an enzyme with broad substrate specificity, can reduce this compound to its corresponding sugar alcohol, galactitol (also known as dulcitol). ru.nltaylorandfrancis.comhmdb.ca This reaction requires the coenzyme NADPH. ru.nlnih.gov Under normal physiological conditions, aldose reductase has a low affinity for galactose, and only trace amounts of galactitol are produced. ru.nl However, in situations where galactose levels are high, such as in the genetic disorder galactosemia where enzymes of the Leloir pathway are deficient, the production of galactitol increases significantly. ru.nlhmdb.ca Galactitol is poorly metabolized and cannot easily cross cell membranes, leading to its intracellular accumulation. ru.nl This accumulation can cause osmotic stress and cellular damage. ru.nltaylorandfrancis.com The conversion of galactose to galactitol is NADPH-dependent, and increased activity of this pathway can deplete cellular NADPH levels. ru.nlhmdb.ca

| Enzyme | Substrate | Product | Cofactor | Significance |

| Aldose Reductase | This compound | Galactitol | NADPH | Becomes significant with high galactose levels, leading to galactitol accumulation. |

Galactose Oxidase Activity and Reactive Oxygen Species Generation

Galactose oxidase is a fungal enzyme that catalyzes the oxidation of the primary alcohol at the C6 position of this compound to an aldehyde. wikipedia.orgnih.gov This two-electron oxidation reaction utilizes molecular oxygen (O₂) and results in the formation of D-galacto-hexodialdose and, significantly, hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS). wikipedia.orgresearchgate.net

The enzyme belongs to the oxidoreductase family and requires a copper ion as a cofactor. wikipedia.org A unique feature of galactose oxidase is its catalytic site, which contains a free radical ligand—a covalently cross-linked cysteine and tyrosine residue—that coordinates with the central copper atom. wikipedia.orgebi.ac.uk This metalloradical complex cycles between oxidized and reduced states to facilitate the transfer of electrons from the galactose substrate to dioxygen. wikipedia.orguni-muenchen.de

The generation of hydrogen peroxide is a key outcome of this enzymatic activity. abo.fi High levels of this compound can lead to increased activity of galactose oxidase, subsequently producing more H₂O₂. researchgate.net This elevated production of hydrogen peroxide can disrupt the cellular redox balance, leading to oxidative stress by overwhelming the cell's antioxidant defense systems. researchgate.net

Table 1: Galactose Oxidase Reaction Summary

| Substrate | Enzyme | Cofactor | Products | Key Outcome |

| This compound | Galactose Oxidase | Copper (Cu²⁺) | D-galacto-hexodialdose, Hydrogen Peroxide (H₂O₂) | Generation of Reactive Oxygen Species |

Interactions of this compound Metabolism with Other Carbohydrate Pathways

The metabolism of this compound is not an isolated process. It is intricately linked with other major carbohydrate pathways, ensuring that the carbon skeleton of galactose can be efficiently utilized for energy production or biosynthetic processes. This integration primarily occurs through its connection with glucose metabolism and the pentose (B10789219) phosphate pathway.

Cross-talk with Glucose Metabolism

The primary route for this compound utilization, the Leloir pathway, directly feeds into glucose metabolism. taylorandfrancis.com This pathway converts this compound into glucose-1-phosphate (G1P). mhmedical.comnih.gov G1P is then readily isomerized by the enzyme phosphoglucomutase to glucose-6-phosphate (G6P), a central molecule in glucose metabolism. mdpi.comnih.gov

Once formed, glucose-6-phosphate stands at a metabolic crossroads and can enter several pathways:

Glycolysis: G6P can be directly funneled into the glycolytic pathway to be broken down for ATP production, mirroring the fate of glucose-derived G6P. libretexts.orglibretexts.org

Glycogen (B147801) Synthesis: In the liver, G6P can be converted back to G1P and then to UDP-glucose, which is the precursor for glycogen synthesis, allowing for the storage of galactose-derived energy. mhmedical.com

This conversion of galactose to a key intermediate of glycolysis establishes a direct and crucial link between the metabolic fates of these two monosaccharides. nih.gov The liver is the principal site for this conversion. libretexts.org

Table 2: Key Junction Points between Galactose and Glucose Metabolism

| Galactose Metabolite | Converting Enzyme | Glucose Pathway Intermediate | Subsequent Metabolic Fate |

| Galactose-1-phosphate (Gal-1-P) | Galactose-1-phosphate uridylyltransferase (GALT) | Glucose-1-phosphate (G1P) | Conversion to G6P |

| Glucose-1-phosphate (G1P) | Phosphoglucomutase (PGM) | Glucose-6-phosphate (G6P) | Glycolysis, Glycogen Synthesis, Pentose Phosphate Pathway |

Connections to the Pentose Phosphate Pathway

The link between this compound metabolism and the Pentose Phosphate Pathway (PPP) is also mediated by the intermediate, glucose-6-phosphate (G6P). mdpi.com The PPP is an alternative route for glucose oxidation that does not produce ATP but has two major functions: generating NADPH for reductive biosynthesis and antioxidant defense, and producing ribose-5-phosphate (B1218738) for nucleotide synthesis. mhmedical.combasicmedicalkey.com

The first committed step of the pentose phosphate pathway is the oxidation of glucose-6-phosphate by the enzyme glucose-6-phosphate dehydrogenase (G6PD). basicmedicalkey.com Since the Leloir pathway efficiently converts this compound into G6P, galactose can serve as a substrate to fuel the PPP. mdpi.comresearchgate.net This connection means that the carbon atoms from dietary galactose can be utilized to generate essential products of the PPP. Research has shown that G6P generated from galactose can be channeled into either glycolysis or the PPP, depending on the cell's metabolic needs. nih.gov

Table 3: this compound Entry into the Pentose Phosphate Pathway

| Pathway | Entry Point Metabolite | Key Enzyme for Entry | Primary Products of PPP |

| Leloir Pathway | This compound | Galactokinase | Glucose-6-phosphate (via multiple steps) |

| Pentose Phosphate Pathway | Glucose-6-phosphate | Glucose-6-phosphate dehydrogenase (G6PD) | NADPH, Ribose-5-phosphate |

Pathophysiological Consequences of Dysregulated D Galactose Homeostasis

Inborn Errors of D-galactose Metabolism (Galactosemias)

Galactosemias are a group of autosomal recessive genetic disorders characterized by the impaired metabolism of galactose. orpha.netrarediseases.org The most common and severe form is Classic Galactosemia, caused by a deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT). medscape.comalbertahealthservices.ca Other forms include galactokinase deficiency (GALK deficiency) and UDP-galactose 4'-epimerase deficiency (GALE deficiency). medlineplus.gov

Classic Galactosemia (GALT Deficiency)

Classic Galactosemia is a serious metabolic disorder that, if untreated, can lead to life-threatening complications in newborns, including liver failure, sepsis, and failure to thrive. orpha.netnih.gov Despite early diagnosis through newborn screening and the implementation of a galactose-restricted diet, which is crucial for preventing acute toxicity, individuals with classic galactosemia often face long-term complications affecting various organ systems. nih.govoup.com These chronic issues include cognitive and neurological impairments, premature ovarian insufficiency in females, and reduced bone mineral density. orpha.netmdpi.com

Classic Galactosemia is caused by mutations in the GALT gene, located on chromosome 9p13. orpha.netresearchgate.net This gene provides the instructions for producing the GALT enzyme, which is essential for the conversion of galactose-1-phosphate to glucose-1-phosphate in the Leloir pathway. medscape.commedlineplus.gov To date, over 300 mutations in the GALT gene have been identified in individuals with classic galactosemia. medlineplus.gov These mutations lead to a severe reduction or complete absence of GALT enzyme activity. medlineplus.gov

The genetic landscape of classic galactosemia is heterogeneous, with a wide array of molecular variants contributing to the disease phenotype. nih.gov These variants include missense mutations, which alter a single amino acid in the enzyme, splicing mutations that affect how the gene's instructions are read, and other types of genetic changes. nih.gov The severity of the disease can be influenced by the specific combination of GALT mutations an individual carries.

The most prevalent mutation in Caucasian populations is the Q188R variant, where glutamine is replaced by arginine at position 188 of the enzyme. medlineplus.gov Another common variant, particularly in individuals of African descent, is the S135L mutation. researchgate.net The Duarte variant (N314D) is a milder mutation that results in reduced but not absent enzyme activity, leading to a less severe form of galactosemia. medlineplus.govmedlineplus.gov The molecular heterogeneity of classic galactosemia underscores the complexity of the disease and contributes to the variability in clinical outcomes observed among patients. nih.gov

Interactive Table: Common GALT Gene Variants in Classic Galactosemia

| Variant | Amino Acid Change | Common Population(s) | Effect on Enzyme Activity |

| Q188R | Glutamine to Arginine at position 188 | Caucasian | Severe reduction |

| S135L | Serine to Leucine at position 135 | African descent | Severe reduction |

| K285N | Lysine to Asparagine at position 285 | European | Severe reduction nih.gov |

| N314D (Duarte) | Asparagine to Aspartic Acid at position 314 | Various | Mild to moderate reduction |

| L195P | Leucine to Proline at position 195 | - | Severe reduction sld.cu |

This table represents a selection of common variants and is not exhaustive.

The deficiency of the GALT enzyme in classic galactosemia leads to the accumulation of galactose-1-phosphate (Gal-1-P) and other galactose metabolites, which are central to the pathophysiology of the disease. academicstrive.comresearchgate.net The precise mechanisms by which these metabolites cause cellular damage are multifaceted and not entirely understood, but several key pathways have been identified.

One major contributor to cellular toxicity is the accumulation of galactitol . academicstrive.com In the presence of high levels of galactose, the enzyme aldose reductase converts galactose to galactitol. frontiersin.orggalactosemia.com Galactitol is a sugar alcohol that is poorly metabolized and cannot easily cross cell membranes. frontiersin.orggalactosemia.com Its intracellular accumulation creates an osmotic imbalance, leading to cell swelling and damage. This process is particularly implicated in the formation of cataracts in the lens of the eye. academicstrive.comfrontiersin.org

The high concentration of Gal-1-P is also considered a primary toxic agent. oup.comoup.com It is hypothesized that Gal-1-P can interfere with various cellular processes. One theory suggests that the accumulation of Gal-1-P inhibits other key enzymes involved in carbohydrate metabolism and energy production, such as glucose-6-phosphate dehydrogenase and phosphoglucomutase. scielo.br Another proposed mechanism is the sequestration of phosphate (B84403), leading to a depletion of cellular phosphate stores and affecting numerous phosphorylation-dependent pathways. scielo.br

Furthermore, GALT deficiency leads to a deficiency of UDP-galactose . oup.com This molecule is essential for the synthesis of glycoproteins and glycolipids, which are crucial components of cell membranes and play vital roles in cellular signaling and structure. nih.gov Impaired glycosylation due to UDP-galactose deficiency can disrupt the function of a wide range of proteins and lipids, contributing to the long-term complications seen in galactosemia, including neurological and ovarian dysfunction. oup.comscielo.br Some studies suggest this may lead to alterations in myelin formation and the function of hormones like follicle-stimulating hormone. scielo.br

Finally, there is growing evidence that oxidative stress plays a role in the cellular damage observed in GALT deficiency. nih.govnih.gov The accumulation of galactose and its metabolites may lead to the generation of reactive oxygen species, which can damage cellular components such as lipids, proteins, and DNA. nih.gov

Despite early dietary intervention, a significant proportion of individuals with classic galactosemia, estimated to be around 85%, experience long-term neurological and cognitive complications. mdpi.comkuleuven.be These manifestations can vary greatly in severity among individuals, even those with the same genotype. nih.gov

Neurological problems frequently reported include motor difficulties such as tremors, ataxia (impaired coordination), and dystonia (involuntary muscle contractions). scielo.brkarger.com Speech and language disorders are also very common, with verbal dyspraxia (difficulty planning and coordinating the movements for speech) being a characteristic feature. scielo.brgalactosemia.org

Cognitively, patients with classic galactosemia often exhibit a lower-than-average intelligence quotient (IQ). nih.govd-nb.info A systematic review indicated that as a group, these patients show below-average scores across various cognitive domains. d-nb.info Specific areas of impairment often include attention, memory, and executive functions like information processing speed and cognitive flexibility. nih.govnih.gov These cognitive challenges can significantly impact academic achievement and daily functioning. nih.gov

The underlying pathophysiology of these neurological and cognitive deficits is not fully elucidated but is thought to be a consequence of the toxic effects of galactose metabolites on the developing brain. nih.gov The continuous endogenous production of galactose, even with a restricted diet, leads to ongoing exposure to these harmful substances. nih.gov Abnormalities in glycosylation, due to the deficiency of UDP-galactose, are also believed to disrupt normal brain development and function. oup.com

Premature ovarian insufficiency (POI) is a very common and distressing long-term complication for females with classic galactosemia, affecting over 80% of them. msu.eduresearchgate.net POI is characterized by the loss of normal ovarian function before the age of 40, leading to irregular or absent menstrual cycles, infertility, and symptoms of estrogen deficiency. bioscientifica.comnewenglandconsortium.org The clinical presentation can range from primary amenorrhea (failure to start menstruating) to a more gradual loss of ovarian function after puberty. oup.com

The exact mechanisms leading to ovarian damage in galactosemia are still under investigation, but several hypotheses have been proposed. nih.govmsu.edu One leading theory is the direct toxic effect of galactose metabolites, particularly galactose-1-phosphate, on the ovaries. msu.edu This toxicity may lead to the apoptosis (programmed cell death) of oocytes and ovarian stromal cells. nih.gov

Another proposed mechanism involves aberrant glycosylation. nih.govmsu.edu The deficiency of UDP-galactose can lead to the production of abnormally glycosylated proteins, including follicle-stimulating hormone (FSH) and its receptor. nih.gov This could impair the normal signaling pathways required for follicular development and ovarian function. nih.gov Evidence also points to a potential dysregulation of critical molecular signaling pathways within the ovary, such as the PI3K/AKT and MAPK pathways, which are essential for normal folliculogenesis. oup.com Some research suggests that there is an accelerated "burnout" of the primordial follicle pool. oup.com

Individuals with classic galactosemia are at an increased risk of developing low bone mineral density (BMD). scielo.brresearchgate.net While the decrease in BMD is more prominent in adults, it can also be observed in prepubertal children, potentially increasing their risk for osteoporosis and fractures later in life. nih.govjscimedcentral.com A meta-analysis concluded that while the majority of patients have BMD within the normal range, the mean BMD for the galactosemia population is lower than that of the general population, with an estimated 10-25% being at risk for clinically significant low bone mass. nih.gov

The pathophysiology of reduced BMD in classic galactosemia is likely multifactorial. nih.govjrpms.eu Nutritional factors play a role, as the galactose-restricted diet can lead to reduced intake of calcium and vitamin D, both of which are essential for bone health. researchgate.net

In females, the high prevalence of premature ovarian insufficiency is a major contributing factor. nih.gov The resulting estrogen deficiency is a well-established cause of bone loss. newenglandconsortium.org However, low BMD is also seen in male patients, indicating that other mechanisms are involved.

A disease-specific intrinsic abnormality in bone metabolism has also been proposed. nih.gov It is hypothesized that abnormal galactosylation of collagen and other glycoproteins involved in the bone matrix could impair bone formation and strength. nih.gov Additionally, some studies have noted altered levels of insulin-like growth factor 1 (IGF-1), which is important for bone growth and maintenance. nih.gov

Premature Ovarian Insufficiency in Galactosemia

Galactokinase Deficiency (GALK1 Deficiency)

Galactokinase deficiency, or galactosemia type II, is an autosomal recessive disorder caused by mutations in the GALK1 gene located on chromosome 17q24. ebsco.comwikipedia.org This gene encodes the galactokinase 1 enzyme, which catalyzes the initial phosphorylation of galactose to galactose-1-phosphate (Gal-1-P), a critical step in the Leloir pathway. medlineplus.govpreventiongenetics.com A deficiency in this enzyme leads to the accumulation of galactose in the blood and tissues. wikipedia.org

The primary and most consistent clinical manifestation of GALK1 deficiency is the development of cataracts, often appearing within the first few weeks or months of life. ebsco.commyriad.com This is a direct consequence of the accumulation of galactitol, a sugar alcohol formed from the reduction of excess galactose by aldose reductase. preventiongenetics.commyriad.com Galactitol is osmotically active and its buildup within the lens fibers leads to swelling, cell lysis, and ultimately, cataract formation. eyewiki.org While generally considered a milder form of galactosemia, some reports have suggested potential long-term complications such as developmental delays and motor difficulties, though the direct causal link to GALK1 deficiency is not definitively established. nih.govnih.gov

Table 1: Summary of Galactokinase Deficiency (GALK1 Deficiency)

| Feature | Description |

|---|---|

| Genetic Basis | Mutations in the GALK1 gene on chromosome 17q24. ebsco.comwikipedia.org |

| Enzymatic Defect | Deficiency of galactokinase 1, which impairs the conversion of galactose to galactose-1-phosphate. medlineplus.govpreventiongenetics.com |

| Primary Metabolite | Accumulation of galactose and consequently galactitol. wikipedia.orgpreventiongenetics.com |

| Hallmark Symptom | Bilateral cataracts. ebsco.commyriad.com |

| Other Reported Issues | Pseudotumor cerebri, and less commonly, intellectual disability and growth problems. myriad.comnih.gov |

Galactose Mutarotase (B13386317) Deficiency (GALM Deficiency)

Galactose Mutarotase (GALM) deficiency, also known as galactosemia type IV, is a more recently identified autosomal recessive disorder of galactose metabolism. orpha.netnih.gov It is caused by mutations in the GALM gene, which encodes the enzyme responsible for the conversion of β-D-galactose to α-D-galactose, the first step in the Leloir pathway. nih.govnih.gov

The clinical presentation of GALM deficiency appears to be variable. Some individuals may present with cataracts, similar to GALK1 deficiency, while others may be asymptomatic. eyewiki.orgresearchgate.net Due to the limited number of reported cases, the full spectrum of clinical manifestations and long-term outcomes is still under investigation. nih.govresearchgate.net It is believed that both the α and β anomers of this compound can be converted to galactitol, which would explain the development of cataracts in these patients. nih.gov

This compound in the Induction of Accelerated Aging Models

The administration of this compound is a widely utilized method to induce an accelerated aging phenotype in animal models. nih.govspandidos-publications.complos.org These models mimic many of the biochemical and physiological changes observed during natural aging, including increased oxidative stress, inflammation, and the formation of advanced glycation end-products (AGEs). nih.govresearchgate.net This makes the this compound-induced aging model a valuable tool for studying the mechanisms of aging and for evaluating potential anti-aging interventions. researchgate.net

This compound-Induced Oxidative Stress and Antioxidant Imbalance

A primary mechanism by which this compound accelerates aging is through the induction of oxidative stress and the subsequent imbalance of the endogenous antioxidant system. sci-hub.seaging-us.com Chronic exposure to high levels of this compound leads to an overproduction of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA. researchgate.netnih.gov

The excessive metabolism of this compound contributes to ROS production through several pathways. One major route is the enzymatic conversion of this compound. Galactose oxidase can oxidize this compound, producing hydrogen peroxide (H₂O₂) as a byproduct. researchgate.netnih.govnih.gov Additionally, aldose reductase can convert this compound to galactitol, and this process can lead to osmotic stress. researchgate.netnih.gov

Mitochondria are also a significant source of ROS in this compound-induced aging. spandidos-publications.com this compound can impair mitochondrial function, leading to inefficient oxidative phosphorylation and increased electron leakage, which in turn generates superoxide (B77818) anions. nih.gov Furthermore, the activation of NADPH oxidases (NOXs), enzymes that generate superoxide, is another key mechanism. nih.govspandidos-publications.com The interaction of advanced glycation end-products (AGEs) with their receptors (RAGE) can also stimulate NADPH oxidase activity, further amplifying ROS production. researchgate.netnih.gov

The antioxidant defense system, which includes enzymes such as superoxide dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase (CAT), is crucial for neutralizing ROS and maintaining cellular redox balance. frontiersin.org However, in this compound-induced aging models, the activities of these key antioxidant enzymes are often significantly reduced. sci-hub.secas.cz

Studies have consistently shown that this compound administration leads to decreased levels of SOD, GSH-Px, and CAT in various tissues, including the brain, liver, and kidneys. mdpi.comfrontiersin.orgdovepress.com This reduction in antioxidant capacity exacerbates the oxidative damage caused by increased ROS production. nih.govaging-us.com The decline in these enzymes' activities is a hallmark of the aging phenotype induced by this compound. cas.cznih.gov

Table 1: Impact of this compound on Antioxidant Enzyme Activity in Animal Models

| Enzyme | Effect of this compound Administration | Tissue/Organ Affected | References |

| Superoxide Dismutase (SOD) | Decreased activity | Brain, Liver, Kidney, Heart, Skin | nih.govsci-hub.secas.czmdpi.comfrontiersin.orgdovepress.comnih.gov |

| Glutathione Peroxidase (GSH-Px) | Decreased activity | Brain, Liver, Kidney, Heart | sci-hub.sefrontiersin.orgmdpi.comfrontiersin.orgdovepress.com |

| Catalase (CAT) | Decreased activity | Brain, Liver, Kidney, Heart | sci-hub.sefrontiersin.orgmdpi.comfrontiersin.orgdovepress.com |

Molecular Mechanisms of ROS Production

Formation of Advanced Glycation End-products (AGEs) and Their Pathological Role

The formation and accumulation of advanced glycation end-products (AGEs) are central to the pathological effects observed in this compound-induced aging. aging-us.comnih.govresearchgate.net AGEs are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. mdpi.comfrontiersin.org

The accumulation of AGEs contributes to cellular dysfunction and tissue damage. mdpi.com When AGEs bind to their specific receptors, such as the receptor for advanced glycation end products (RAGE), they can trigger a cascade of downstream signaling events. researchgate.netnih.gov This interaction often leads to increased oxidative stress and a pro-inflammatory state, further accelerating the aging process. researchgate.netmdpi.com The presence of AGEs is a significant factor in the development of age-related pathologies in various tissues. besjournal.comresearchgate.net

This compound, as a reducing sugar, readily participates in non-enzymatic glycation, also known as the Maillard reaction. nih.govnih.gov The process begins with the reaction between the carbonyl group of this compound and the free amino groups of amino acids in proteins, forming a reversible Schiff base. nih.govnih.gov This initial product can then undergo rearrangement to form a more stable Amadori product. nih.gov Over time, these early glycation products undergo a series of further reactions, including oxidation, dehydration, and condensation, to form irreversible, cross-linked structures known as AGEs. nih.govfrontiersin.org this compound is considered a more potent glycating agent than glucose. mdpi.com

Activation of Receptors for AGEs (RAGE) and Downstream Signaling

The dysregulation of this compound homeostasis leads to the non-enzymatic glycation of proteins and lipids, resulting in the formation and accumulation of advanced glycation end products (AGEs). researchgate.netresearchgate.net These AGEs interact with the Receptor for Advanced Glycation End Products (RAGE), a multiligand receptor of the immunoglobulin superfamily. researchgate.netaging-us.com The binding of AGEs to RAGE triggers a cascade of downstream signaling events that contribute to cellular dysfunction and the aging phenotype. researchgate.netresearchgate.net

Activation of RAGE by AGEs initiates multiple intracellular signaling pathways, including the activation of NADPH oxidase, which leads to the production of reactive oxygen species (ROS). researchgate.net This increase in oxidative stress is a central mechanism in this compound-induced damage. Furthermore, the engagement of RAGE activates key inflammatory and stress-related signaling cascades such as p21ras, mitogen-activated protein kinases (MAPKs) like ERK1/2 (p44/p42), p38, and SAPK/JNK, as well as the JAK/STAT pathway. oup.com

A critical consequence of RAGE activation is the stimulation of the nuclear factor kappa B (NF-κB) signaling pathway. aging-us.comaging-us.comacs.org This transcription factor, upon activation, translocates to the nucleus and promotes the expression of a wide array of pro-inflammatory genes, including cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), as well as adhesion molecules. aging-us.comacs.orgmdpi.com The sustained activation of the RAGE/NF-κB axis creates a state of chronic inflammation, a key feature of the aging process accelerated by this compound. researchgate.netaging-us.com Studies have shown that in this compound-induced aging models, there is a significant upregulation of RAGE expression and subsequent activation of NF-κB and JNK pathways in the brain. acs.orgmdpi.com

Neurodegeneration and Cognitive Impairment in this compound Models

Chronic exposure to elevated levels of this compound serves as a well-established experimental model for inducing accelerated aging, leading to significant neurodegeneration and cognitive impairment that mimics natural brain aging. nih.govresearchgate.netoup.com This is characterized by deficits in spatial learning and memory, as demonstrated in various rodent models. nih.govmdpi.com The underlying mechanisms are multifactorial, involving damage to neuronal structures, impaired synaptic function, and the induction of cell death pathways within the brain, particularly in the hippocampus, a region critical for learning and memory. nih.govoup.commdpi.com

Impact on Synaptic Plasticity and Neurogenesis

This compound administration has been shown to negatively impact synaptic plasticity, a fundamental process for learning and memory. Studies have documented a reduction in the expression of synaptic plasticity-related marker proteins such as synaptophysin (SYP) and postsynaptic density protein 95 (PSD95) in the hippocampus of this compound-treated animals. mdpi.comnih.govnih.gov Furthermore, long-term potentiation (LTP), a cellular correlate of learning and memory, is suppressed in these models. karger.com

In addition to impairing existing synapses, this compound also curtails the generation of new neurons, a process known as neurogenesis. Research has demonstrated that chronic this compound exposure leads to a decrease in the number of new neurons in the subgranular zone of the dentate gyrus in the hippocampus. nih.gov It also inhibits the proliferation, neuronal differentiation, and maturation of neural progenitor cells. nih.govmdpi.comnih.gov This reduction in neurogenesis is often associated with decreased levels of brain-derived neurotrophic factor (BDNF), a key molecule supporting neuronal survival and growth. researchgate.netmdpi.com

Neuronal Apoptosis and Cellular Senescence in Brain Tissue

A key feature of this compound-induced neurodegeneration is the induction of neuronal apoptosis, or programmed cell death. nih.govcapes.gov.br Studies have observed an increase in apoptotic cells in the hippocampus of this compound-treated animals, characterized by nuclear contraction and cell alignment disorders. nih.govmdpi.com This process is mediated by the activation of caspase cascades, with increased levels of caspase-3, a key executioner caspase, being a common finding. acs.orgmdpi.comnih.gov The pro-apoptotic protein Bax is often upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, further shifting the balance towards cell death. acs.orgnih.gov

Beyond apoptosis, this compound also induces cellular senescence in the brain. spandidos-publications.comkoreamed.org Senescent cells, including astrocytes, exhibit a flattened morphology and increased activity of senescence-associated β-galactosidase (SA-β-gal). spandidos-publications.comkoreamed.org These senescent cells contribute to the aging phenotype and can promote a pro-inflammatory environment through the senescence-associated secretory phenotype (SASP). spandidos-publications.com

Alterations in Specific Signaling Pathways (e.g., p53/p21, p16/Rb, RAGE/NF-κB/JNK, Sirt1/AMPK)

The neurotoxic effects of this compound are underpinned by the dysregulation of several key signaling pathways that govern cell cycle, survival, and stress responses.

p53/p21 and p16/Rb Pathways: These are two critical pathways that regulate cellular senescence and cell cycle arrest. frontiersin.orgbiorxiv.org Chronic this compound exposure leads to the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. spandidos-publications.comfrontiersin.orgfrontiersin.orgresearchgate.net Similarly, the expression of another cyclin-dependent kinase inhibitor, p16, is also elevated. spandidos-publications.comfrontiersin.orgfrontiersin.org The activation of the p53/p21 and p16/retinoblastoma protein (Rb) pathways contributes to the cell cycle arrest and senescence observed in brain cells of this compound models. frontiersin.orgnih.gov

RAGE/NF-κB/JNK Pathway: As previously mentioned, the interaction of AGEs with RAGE is a central event. This triggers the activation of the NF-κB and c-Jun N-terminal kinase (JNK) pathways. acs.orgmdpi.comsci-hub.se The activation of NF-κB drives neuroinflammation by increasing the production of pro-inflammatory cytokines. acs.orgfrontiersin.org The JNK pathway is a stress-activated kinase pathway that, when activated by this compound, contributes to neuronal apoptosis. acs.orgmdpi.com

Sirt1/AMPK Pathway: Sirtuin 1 (Sirt1) is a protein deacetylase with crucial roles in promoting longevity and protecting against age-related diseases. AMP-activated protein kinase (AMPK) is a key energy sensor in cells. This compound administration has been shown to suppress the Sirt1/AMPK signaling pathway. mdpi.comfrontiersin.org This downregulation of Sirt1 and AMPK activity contributes to increased oxidative stress, inflammation, and mitochondrial dysfunction, thereby exacerbating neurodegeneration. mdpi.comfrontiersin.org Activation of the Sirt1/AMPK pathway has been shown to be a target for therapeutic interventions to ameliorate this compound-induced cognitive impairment. frontiersin.org

| Pathway | Key Proteins | Effect of this compound | Consequence |

| p53/p21 | p53, p21 | Upregulation spandidos-publications.comfrontiersin.orgfrontiersin.org | Cellular senescence, cell cycle arrest frontiersin.org |

| p16/Rb | p16, Rb | Upregulation spandidos-publications.comfrontiersin.orgfrontiersin.org | Cellular senescence, cell cycle arrest frontiersin.orgnih.gov |

| RAGE/NF-κB/JNK | RAGE, NF-κB, JNK | Activation acs.orgmdpi.com | Neuroinflammation, apoptosis acs.orgfrontiersin.org |

| Sirt1/AMPK | Sirt1, AMPK | Downregulation mdpi.comfrontiersin.org | Increased oxidative stress, mitochondrial dysfunction mdpi.comfrontiersin.org |

Mitochondrial Dysfunction as a Central Mechanism

Mitochondria are profoundly affected by this compound-induced stress, and mitochondrial dysfunction is considered a central mechanism in the resulting neurodegeneration. researchgate.netcapes.gov.brmdpi.com Chronic this compound exposure leads to increased production of reactive oxygen species (ROS) within the mitochondria, overwhelming the cell's antioxidant defense systems. researchgate.netmdpi.com This oxidative stress damages mitochondrial components, including mitochondrial DNA (mtDNA), lipids, and proteins. researchgate.netspandidos-publications.com

The consequences of this damage are manifold. There is an observed inhibition of mitochondrial respiratory chain enzymes, leading to decreased ATP production and an energy deficit in neurons. researchgate.netnih.gov The mitochondrial membrane potential can collapse, a key event in the initiation of apoptosis. researchgate.netnih.gov Furthermore, this compound has been found to impair mitochondrial dynamics by altering the balance between mitochondrial fission and fusion. mdpi.com This comprehensive assault on mitochondrial integrity and function ultimately contributes to neuronal cell death and cognitive decline. mdpi.comcapes.gov.br

This compound-Induced Immunosenescence and Inflammaging

The detrimental effects of this compound extend beyond the central nervous system to the immune system, inducing a state of accelerated aging known as immunosenescence. msu.runih.gov This is characterized by a decline in the functionality of both the innate and adaptive immune systems. nih.govdovepress.com this compound-induced immunosenescence is closely linked to "inflammaging," a state of chronic, low-grade inflammation that is a hallmark of the aging process. msu.rudovepress.com

In this compound models, there is evidence of thymic atrophy, which impairs the development and selection of T cells, potentially leading to a defective central immune tolerance. msu.ru This can result in an increased release of autoreactive T cells and a heightened inflammatory state. msu.ru The levels of "senescent" T cells (CD8+CD28–) are also found to be elevated. msu.ru

Effects on Lymphocyte Proliferation and Cytokine Production (e.g., IL-2, IFN-γ, IL-4)

The administration of this compound significantly impairs the function of lymphocytes, the primary cells of the adaptive immune system. A hallmark of this induced aging is a marked decrease in lymphocyte proliferation in response to stimuli. nih.govbesjournal.com This diminished proliferative capacity is coupled with altered cytokine production, which is critical for orchestrating an effective immune response.

Specifically, the production of Interleukin-2 (IL-2), a cytokine essential for T-cell proliferation and survival, is significantly reduced in this compound-treated models. nih.govtandfonline.combesjournal.com This reduction has been observed at both the protein activity and mRNA expression levels, indicating that the impairment occurs at the transcriptional level. besjournal.combesjournal.com

The effects on other key cytokines are also pronounced. In this compound-induced aging models, the production of Interferon-gamma (IFN-γ), a signature cytokine of T-helper 1 (Th1) cells crucial for cell-mediated immunity, is severely defective. nih.gov Conversely, the levels of both IFN-γ and Interleukin-4 (IL-4), the characteristic cytokine of T-helper 2 (Th2) cells involved in humoral immunity, have been shown to increase in the spleens of mice with this compound-induced senescence, reflecting a complex dysregulation of T-cell subsets. nih.govdovepress.com This shift in cytokine balance is a key feature of immunosenescence, contributing to the body's reduced ability to fight infections and increased susceptibility to inflammatory conditions. nih.gov

Interactive Data Table: Effect of this compound on Lymphocyte Function and Cytokine Production

| Parameter | Observation in this compound Models | Implication | References |

|---|---|---|---|

| Lymphocyte Proliferation | Significantly decreased | Impaired adaptive immune response | nih.govbesjournal.comtandfonline.com |

| Interleukin-2 (IL-2) | Significantly decreased activity and mRNA expression | Reduced T-cell survival and proliferation | nih.govbesjournal.comtandfonline.combesjournal.com |

| Interferon-gamma (IFN-γ) | Severely defective production in some studies; increased in others | Dysregulated cell-mediated immunity | nih.govnih.govdovepress.com |

| Interleukin-4 (IL-4) | Increased levels observed in some models | Shift in Th1/Th2 balance, altered humoral immunity | nih.govdovepress.com |

| T-cell Subsets | Significant increase in memory phenotype T-cells (Th1, Th2, Th17, Treg) | Mimics T-cell homeostasis changes in normal aging | nih.gov |

Structural and Functional Changes in Immune Organs (Thymus, Spleen)

The thymus and spleen, central and peripheral immune organs respectively, undergo significant structural and functional deterioration in this compound-treated models, mirroring age-related changes. tandfonline.comnih.gov

In the thymus, where T-cells mature, this compound induces significant atrophy. msu.ruoup.com Histological examinations reveal a diffusely irregular structure, with a poorly defined corticomedullary junction. tandfonline.comnih.gov The thymic cortex becomes thinner while the medulla appears larger. aging-us.com Ultrastructural analysis shows that thymic epithelial cells exhibit decreased levels of autophagy, and lymphocytes often appear irregularly shaped with signs of pyknosis (nuclear condensation). tandfonline.comnih.gov These structural changes are indicative of a decline in the organ's ability to produce new, functional T-cells, a cornerstone of immunosenescence. msu.ru

The spleen also displays notable alterations. This compound treatment leads to changes in the white and red pulp, and the boundaries between them can become obscure. tandfonline.comnih.govaging-us.com Similar to the thymus, ultrastructural analyses of the spleen reveal an increase in irregularly shaped lymphocytes with pyknotic nuclei. tandfonline.comnih.gov Functionally, these changes are accompanied by a decrease in the organ's immune capacity, as reflected by reduced lymphocyte proliferation and cytokine production. nih.govbesjournal.com The spleen and thymus indices are often significantly decreased in this compound models, further indicating organ shrinkage and immune system inhibition. mdpi.comfrontiersin.org

Interactive Data Table: this compound-Induced Changes in Immune Organs

| Organ | Structural Changes | Functional Consequences | References |

|---|---|---|---|

| Thymus | Atrophy, thinner cortex, irregular histology, poorly defined corticomedullary junction, pyknotic lymphocytes. | Reduced T-cell output (immunosenescence), defective central immune tolerance. | tandfonline.comnih.govmsu.ruoup.comaging-us.com |

| Spleen | Alterations in white and red pulp, obscure boundaries, irregularly shaped and pyknotic lymphocytes, decreased organ index. | Diminished immune responses, decreased lymphocyte proliferation and IL-2 production. | nih.govtandfonline.combesjournal.comnih.govaging-us.commdpi.com |

Organ-Specific Pathologies in this compound-Treated Models

Chronic exposure to high levels of this compound serves as a well-established experimental model to induce pathologies in various organs that closely resemble accelerated aging. tandfonline.commdpi.comspandidos-publications.com The underlying mechanisms often involve increased oxidative stress, inflammation, and the formation of advanced glycation end-products (AGEs). spandidos-publications.comaging-us.com

Hepatic Dysfunction and Oxidative Damage

The liver, being central to galactose metabolism, is particularly susceptible to damage from this compound overload. mdpi.comdovepress.com Chronic this compound administration induces significant oxidative stress in the liver, characterized by an increase in reactive oxygen species (ROS) and lipid peroxidation products like malondialdehyde (MDA). spandidos-publications.comdovepress.comresearchgate.net This is accompanied by a decrease in the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). spandidos-publications.commdpi.com This oxidative imbalance damages hepatocytes, leading to increased membrane permeability and the release of liver enzymes like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) into the bloodstream, which are biochemical markers of liver injury. spandidos-publications.comnih.gov Histopathological observations include swelling and necrosis of hepatocytes. dovepress.com Furthermore, this compound promotes the formation of AGEs in the liver, contributing to cellular senescence and inflammation. spandidos-publications.comnih.gov

Renal Dysfunction and AGEs-Related Nephropathy

The kidneys are another major target for this compound-induced damage. In animal models, chronic this compound exposure leads to renal dysfunction, evidenced by increased serum levels of creatinine (B1669602), urea, and cystatin C. mdpi.comresearchgate.netresearchgate.net Histopathological analysis of the kidneys reveals tubular damage, necrotic epithelial cells, and inflammatory infiltrates. mdpi.com A key mechanism implicated in this renal pathology is the accumulation of Advanced Glycation End-products (AGEs). researchgate.netresearchgate.net AGEs are known risk factors for diabetic nephropathy and accelerate aging processes in the kidney. researchgate.net The administration of this compound significantly increases serum and renal AGE levels, contributing to renal cellular senescence, apoptosis, and fibrosis. researchgate.net

Cardiovascular System Implications

The cardiovascular system is also adversely affected in this compound-induced aging models. mdpi.comspandidos-publications.com Studies have reported the development of cardiac hypertrophy, an increase in inflammatory cells within the heart tissue, and adipose tissue hyperplasia. mdpi.com The mechanisms driving these changes include increased oxidative stress, inflammation, apoptosis, and altered calcium homeostasis, which collectively lead to cardiac dysfunction. researchgate.netresearchgate.net this compound administration has been shown to increase markers of cardiac aging and oxidative stress, such as MDA, while reducing the levels of protective antioxidant enzymes like SOD. researchgate.netnih.gov These changes mimic aspects of the natural aging process of the heart, making the this compound model useful for studying age-related cardiovascular diseases. researchgate.netnih.gov

Muscle Atrophy (Sarcopenia) in Aging Models

This compound administration is widely used to establish models of sarcopenia, the age-related loss of muscle mass and function. mdpi.commdpi.comnih.gov In these models, this compound induces oxidative stress and inflammation in skeletal muscle, leading to muscle atrophy. mdpi.commdpi.com This is evidenced by a significant reduction in the weight of muscles like the gastrocnemius, a smaller cross-sectional area of muscle fibers, and diminished grip strength. mdpi.come-century.us Histological examination shows deformed muscle cell morphology and signs of senescence. e-century.usscialert.net At the molecular level, this compound-induced sarcopenia is associated with an imbalance in protein homeostasis, favoring protein degradation over synthesis. mdpi.com It also leads to mitochondrial dysfunction within muscle cells, characterized by swelling, damage to the cristae, and reduced capacity for autophagy. e-century.uspreprints.org

Interactive Data Table: Summary of Organ-Specific Pathologies in this compound Models

| Organ System | Key Pathological Findings | Associated Mechanisms | References |

|---|---|---|---|

| Hepatic (Liver) | Increased serum ALT & AST, hepatocyte necrosis, steatosis. | Oxidative stress (↑ROS, ↑MDA, ↓SOD), AGE formation, inflammation. | spandidos-publications.comdovepress.comnih.govfrontiersin.org |

| Renal (Kidney) | Increased serum creatinine & urea, tubular damage, fibrosis. | AGE accumulation, oxidative stress, cellular senescence, apoptosis. | mdpi.comresearchgate.netresearchgate.net |

| Cardiovascular | Cardiac hypertrophy, inflammation, cardiac dysfunction. | Oxidative stress, apoptosis, altered calcium homeostasis. | mdpi.comresearchgate.netresearchgate.netnih.gov |

| Muscular | Muscle atrophy (sarcopenia), reduced muscle mass and strength, mitochondrial damage. | Oxidative stress, inflammation, impaired protein homeostasis, mitochondrial dysfunction. | mdpi.commdpi.come-century.usscialert.net |

D Galactose in Cellular and Molecular Glycobiology

D-galactose Integration into Glycosylation Pathways

This compound is a fundamental monosaccharide that serves as a critical building block for the synthesis of complex carbohydrates, which are essential for a myriad of biological functions. researchgate.net Its integration into cellular processes begins with its conversion into an activated form, uridine (B1682114) diphosphate (B83284) galactose (UDP-galactose), through a highly conserved metabolic route known as the Leloir pathway. mdpi.comnih.gov This pathway ensures that galactose, derived from dietary sources like lactose (B1674315) or from endogenous synthesis, can be utilized for both energy production and the biosynthesis of essential glycoconjugates. researchgate.nettaylorandfrancis.com

The Leloir pathway comprises a series of enzymatic reactions:

Anomerization: Once inside the cell, β-D-galactose is converted to its α-D-galactose anomer by the enzyme galactose mutarotase (B13386317) (GALM). This step is crucial because the subsequent enzyme in the pathway specifically recognizes the α-anomer. mdpi.comnih.gov

Phosphorylation: Galactokinase (GALK1) catalyzes the phosphorylation of α-D-galactose, using ATP as the phosphate (B84403) donor, to produce galactose-1-phosphate (Gal-1-P). mdpi.comnih.gov This reaction effectively traps galactose within the cell.

Uridylation: Galactose-1-phosphate uridylyltransferase (GALT) facilitates the transfer of a UMP moiety from UDP-glucose to Gal-1-P, yielding UDP-galactose and glucose-1-phosphate (Glc-1-P). researchgate.netnih.gov

Epimerization and Regeneration: UDP-galactose can be directly used by glycosyltransferases for glycan synthesis. Alternatively, UDP-galactose 4'-epimerase (GALE) can interconvert UDP-galactose and UDP-glucose, allowing the galactose metabolic pathway to merge with glucose metabolism. nih.govtaylorandfrancis.com The generated Glc-1-P can be converted by phosphoglucomutase (PGM) to glucose-6-phosphate, which can then enter glycolysis. mdpi.com UDP-glucose pyrophosphorylase 2 (UGP2) can also generate UDP-glucose from Glc-1-P, which is essential for regenerating the UDP-glucose consumed by GALT. nih.gov

The end product, UDP-galactose, is the primary donor substrate for galactosyltransferases, enzymes that attach galactose to growing glycan chains on proteins and lipids. researchgate.netpnas.org This activated sugar is also a precursor for other nucleotide sugars, such as UDP-glucuronic acid (UDP-GlcA), which is synthesized via the action of UDP-glucose 6-dehydrogenase (UGDH). mdpi.com

| Enzyme | Abbreviation | Function in Leloir Pathway |

| Galactose Mutarotase | GALM | Converts β-D-galactose to α-D-galactose. mdpi.com |

| Galactokinase 1 | GALK1 | Phosphorylates α-D-galactose to galactose-1-phosphate. nih.gov |

| Galactose-1-Phosphate Uridylyltransferase | GALT | Converts galactose-1-phosphate to UDP-galactose. nih.gov |

| UDP-galactose 4'-epimerase | GALE | Interconverts UDP-galactose and UDP-glucose. nih.gov |

| Phosphoglucomutase | PGM | Converts glucose-1-phosphate to glucose-6-phosphate. mdpi.com |

| UDP-glucose pyrophosphorylase 2 | UGP2 | Regenerates UDP-glucose from glucose-1-phosphate. nih.gov |

Biosynthesis of Galactosylated Glycoproteins and Glycolipids

The UDP-galactose synthesized via the Leloir pathway is transported into the Golgi apparatus, where it serves as the donor substrate for the galactosylation of proteins and lipids, a crucial post-translational modification. google.comresearchgate.net

Galactosylated Glycoproteins: Glycoproteins are proteins to which oligosaccharide chains (glycans) are covalently attached. The addition of galactose residues is mediated by a family of enzymes called galactosyltransferases. These enzymes transfer galactose from UDP-galactose to specific acceptor molecules, which are typically N-acetylglucosamine (GlcNAc) residues on N-linked or O-linked glycans. pnas.orgfrontiersin.org This process occurs in the lumen of the Golgi apparatus. cambridgescholars.com The resulting galactosylated glycoproteins are vital for a range of functions, including protein folding, stability, cell-cell adhesion, and signaling. researchgate.netox.ac.uk For instance, studies in developing rats have shown that the incorporation of this compound into glycoproteins increases with age and is regulated by the pituitary gland, highlighting its importance in maturation. nih.gov

Galactosylated Glycolipids: Glycolipids are lipids with a carbohydrate attached by a glycosidic bond. Their synthesis also relies on the sequential addition of sugar residues from nucleotide sugar donors in the Golgi. cambridgescholars.comlibretexts.org A major class of glycolipids is the glycosphingolipids. Their biosynthesis often begins with a ceramide molecule. libretexts.org This ceramide is first glucosylated and then galactosylated, typically by a β-1,4-galactosyltransferase, to form lactosylceramide (B164483) (LacCer). libretexts.orgresearchgate.net Lactosylceramide serves as a key precursor for the synthesis of a vast array of more complex glycosphingolipids. cambridgescholars.comlibretexts.org Further elongation and branching of the glycan chain by various glycosyltransferases lead to the formation of different series of glycolipids, such as the globo- and ganglio-series. researchgate.net These molecules are integral components of the plasma membrane, where they play roles in cell proliferation and recognition. libretexts.org

Role of this compound as a Ligand in Receptor-Mediated Cellular Processes

The terminal galactose residues on the glycan chains of glycoproteins and glycolipids function as recognition markers, or ligands, that can be specifically bound by a class of proteins called lectins. This interaction is fundamental to many receptor-mediated cellular processes. nih.govmdpi.com

One of the most well-characterized galactose-binding receptors is the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes (liver cells). nih.govrsc.org The ASGPR recognizes and binds to glycoproteins that have exposed terminal galactose or N-acetylgalactosamine (GalNAc) residues. rsc.org Upon binding, the receptor-ligand complex is internalized into the cell via clathrin-mediated endocytosis. nih.gov This mechanism is crucial for clearing certain glycoproteins from circulation.

This specific ligand-receptor interaction has been harnessed for therapeutic and diagnostic purposes. nih.govmdpi.com By attaching galactose moieties to drugs, nanoparticles, or liposomes, these therapeutic agents can be specifically targeted to cells that express galactose receptors, such as hepatocytes and certain types of cancer cells. nih.govmdpi.comrsc.org This targeted delivery enhances cellular uptake, increases the efficacy of the therapeutic payload at the desired site, and can minimize off-target side effects. nih.gov For example, a galactose-based fluorescent probe was shown to have a higher affinity for various tumor cell lines (HepG2, MCF-7, and A549) compared to normal liver cells, demonstrating the potential of galactose as a broad ligand for tumor imaging and therapy. mdpi.comnih.gov

Glycan-Based Cancer Research: this compound Metabolism in Malignancy

Recent research has illuminated the significant role of this compound metabolism in the progression and potential treatment of certain cancers, particularly aggressive brain tumors like glioblastoma.

Uptake and Catabolism of this compound in Cancer Cells (e.g., Glioblastoma)

Glioblastoma (GBM), a highly aggressive brain cancer, exhibits metabolic plasticity that allows it to survive in the nutrient-poor tumor microenvironment. nih.gov GBM cells upregulate specific hexose (B10828440) transporters, namely Glut3 (SLC2A3) and Glut14 (SLC2A14), which, unlike other glucose transporters, can efficiently import this compound even in the presence of physiological glucose concentrations. nih.govresearchgate.net This enables GBM cells to scavenge galactose from their surroundings as an alternative fuel source. nih.gov

Once inside the cancer cell, galactose is catabolized through the Leloir pathway. mdpi.comnih.gov The enzymes of this pathway convert galactose into glucose-1-phosphate, which can then be isomerized to glucose-6-phosphate to fuel glycolysis and the pentose (B10789219) phosphate pathway (PPP) for ATP and biomass production. mdpi.comresearchgate.net Research has shown that GBM cells can proliferate when galactose is the sole carbohydrate source. nih.gov Furthermore, analyses of patient databases have revealed that elevated mRNA levels of Glut3, Glut14, and key Leloir pathway enzymes (like GALK1) correlate with poor clinical outcomes in GBM patients, underscoring the pathway's importance for tumor growth. nih.govresearchgate.net This metabolic reprogramming is not limited to GBM; increased galactose metabolism has also been noted in metastatic skin melanoma and aggressive breast cancers. mdpi.com

Targeting this compound Metabolic Enzymes (e.g., GALK1, GALE, UGDH) in Anti-cancer Strategies

The reliance of tumors like glioblastoma on the Leloir pathway for survival makes the enzymes within this pathway attractive targets for anti-cancer therapies. nih.govresearchgate.net By inhibiting these enzymes, it is possible to cut off a crucial energy and biosynthetic supply line for the cancer cells.

GALK1 (Galactokinase 1): This enzyme catalyzes the first committed step in galactose metabolism. researchgate.net Its inhibition would prevent galactose from entering the metabolic pathway. The expression of GALK1 has been linked to poor prognosis in glioblastoma and colorectal cancer. researchgate.net

GALE (UDP-galactose 4'-epimerase) and UGDH (UDP-glucose 6-dehydrogenase): These enzymes are critical for both galactose catabolism and the synthesis of UDP-sugar precursors required for creating complex glycans. mdpi.comnih.gov Inhibiting GALE and UGDH disrupts not only energy metabolism but also the proper glycosylation of proteins and lipids, which can interfere with cell signaling, adhesion, and survival. mdpi.comoup.com

Targeting these enzymes represents a promising strategy to selectively disrupt the metabolic adaptations that allow cancer cells to thrive. mdpi.com

This compound-Based Antimetabolites in Cancer Therapeutics

A sophisticated anti-cancer strategy involves using this compound analogs that function as antimetabolites. These "Trojan horse" molecules are recognized and transported into cancer cells, where they are metabolized into toxic products that disrupt cellular functions. mdpi.comoup.com

One such promising compound is 4-deoxy-4-fluorogalactose (4DFG) . mdpi.comoup.com

Uptake and Metabolism: 4DFG is a good substrate for the Glut3 and Glut14 transporters, leading to its efficient uptake by GBM cells. mdpi.comnih.gov Inside the cell, 4DFG is processed by the Leloir pathway enzymes, ultimately forming UDP-4-deoxy-4-fluorogalactose (UDP-4DFG) . mdpi.comresearchgate.net

Mechanism of Action: UDP-4DFG is a potent inhibitor of two key enzymes: GALE and UGDH. mdpi.comnih.gov This inhibition has a dual effect: it disrupts the synthesis of essential glycan precursors and cripples the cell's ability to process galactose. mdpi.com The metabolic disruption extends beyond galactose metabolism; studies have shown that 4DFG significantly decreases both glycolytic and mitochondrial metabolic fluxes from glucose, effectively starving the cancer cell. mdpi.comresearchgate.net It also causes a collapse in general glycan synthesis. oup.com

Therapeutic Efficacy: Research has demonstrated that 4DFG is effective against GBM. In vitro studies on primary GBM cell cultures found it to be moderately potent, with an IC50 (the concentration required to inhibit the growth of 50% of cells) in the range of 125–300 µM. mdpi.comnih.gov In vivo studies have been even more compelling; in an intracranial mouse model of GBM, treatment with 4DFG improved survival threefold. mdpi.comnih.gov

These findings validate the strategy of using galactose-based antimetabolites to exploit the unique metabolic dependencies of cancers like glioblastoma. mdpi.comoup.com

| Therapeutic Agent | Target Cancer | Mechanism of Action | Key Research Finding |

| 4-deoxy-4-fluorogalactose (4DFG) | Glioblastoma (GBM) | Transported into GBM cells via Glut3/14; metabolized to UDP-4DFG, which inhibits GALE and UGDH, disrupting glycosylation and energy metabolism. mdpi.comnih.gov | Increased survival in intracranial mouse models by threefold; IC50 of 125–300 µM against GBM cells in vitro. mdpi.comnih.gov |

D Galactose Interactions with the Microbiome and Systemic Health

Modulation of Gut Microbiota Composition by D-galactose

Research indicates that this compound administration can significantly alter the composition and diversity of the gut microbiota. The specific changes observed often vary depending on the animal model and experimental conditions.